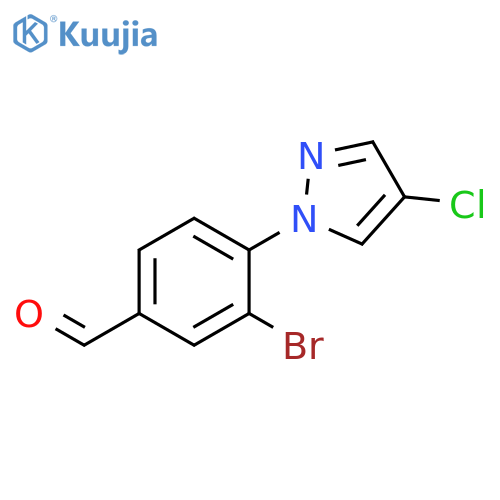Cas no 1694364-37-8 (3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde)

1694364-37-8 structure
商品名:3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 1694364-37-8
- 3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- EN300-1293298
- Benzaldehyde, 3-bromo-4-(4-chloro-1H-pyrazol-1-yl)-
-
- インチ: 1S/C10H6BrClN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H
- InChIKey: WEAYOKXGDZXGKH-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(N2C=C(Cl)C=N2)C(Br)=C1
計算された属性
- せいみつぶんしりょう: 283.93520g/mol
- どういたいしつりょう: 283.93520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.66±0.1 g/cm3(Predicted)
- ふってん: 393.3±37.0 °C(Predicted)
- 酸性度係数(pKa): -2.31±0.10(Predicted)
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293298-1.0g |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1293298-5000mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 5000mg |
$1199.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-500mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 500mg |
$397.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-100mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 100mg |
$364.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-2500mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 2500mg |
$810.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-250mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 250mg |
$381.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-50mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 50mg |
$348.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-10000mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 10000mg |
$1778.0 | 2023-09-30 | ||
| Enamine | EN300-1293298-1000mg |
3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |
1694364-37-8 | 1000mg |
$414.0 | 2023-09-30 |
3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
1694364-37-8 (3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2279938-29-1(Alkyne-SS-COOH)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
